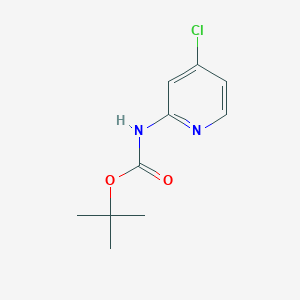

tert-Butyl (4-chloropyridin-2-yl)carbamate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

tert-Butyl (4-chloropyridin-2-yl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of 4-chloropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

tert-Butyl (4-chloropyridin-2-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), can facilitate the hydrolysis of the carbamate group

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine can yield a substituted pyridine derivative.

Hydrolysis: The major products are the corresponding amine and carbon dioxide

Applications De Recherche Scientifique

Scientific Research Applications

1. Chemistry

- Intermediate in Organic Synthesis : tert-Butyl (4-chloropyridin-2-yl)carbamate serves as an important building block for synthesizing various organic compounds, including pharmaceuticals and agrochemicals. Its ability to participate in nucleophilic substitution reactions makes it suitable for creating more complex molecular structures.

2. Biology

- Enzyme Inhibition Studies : The compound is utilized in research focused on enzyme inhibitors, particularly those targeting cytochrome P450 enzymes and cyclin-dependent kinases (CDKs). It can form covalent bonds with nucleophilic residues in enzyme active sites, leading to decreased enzymatic activity .

3. Medicine

- Therapeutic Applications : There is ongoing research into the potential of this compound for developing new drugs targeting specific enzymes or receptors involved in diseases such as cancer and metabolic disorders. Its inhibitory effects on key enzymes suggest it may play a role in therapeutic interventions .

4. Industry

- Production of Specialty Chemicals : In industrial applications, the compound is used in manufacturing specialty chemicals and materials, including coatings, adhesives, and polymers. Its unique properties allow for tailored formulations that meet specific performance criteria.

Case Studies

1. Inhibition of Cyclin-dependent Kinases (CDK8 and CDK19) :

A study demonstrated that related compounds exhibited potent inhibitory activity against CDK8 and CDK19, with IC50 values in the nanomolar range, suggesting significant potential for anticancer applications.

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| Compound 6 | CDK8 | 7.2 ± 1.4 |

| Compound 6 | CDK19 | 6.0 ± 1.0 |

These findings indicate that this compound could be explored further for its anticancer properties .

2. Neuroprotective Activity :

Research has identified aromatic carbamates that protect neurons from apoptosis induced by etoposide. Although not directly linked to this compound, similar structural derivatives have shown promise in enhancing neuronal survival through mechanisms involving apoptosis regulation .

Mécanisme D'action

The mechanism of action of tert-Butyl (4-chloropyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the pyridine ring can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .

Comparaison Avec Des Composés Similaires

Chemical Identity

- IUPAC Name : tert-Butyl (4-chloropyridin-2-yl)carbamate

- Molecular Formula : C₁₀H₁₃ClN₂O₂

- Molecular Weight : 228.68 g/mol

- CAS Number : 130721-78-7

- Structure : Features a pyridine ring substituted with a chlorine atom at the 4-position and a carbamate group (-OCONH-tBu) at the 2-position.

General Applications

This compound is a key intermediate in pharmaceutical synthesis, particularly in the preparation of kinase inhibitors and other bioactive molecules. Its chlorine substituent and carbamate-protected amine enhance stability and reactivity in cross-coupling reactions .

Structural and Functional Group Variations

The following compounds share structural similarities but differ in substituents, halogen type, or positional isomerism, leading to distinct physicochemical and reactivity profiles.

2.1 Halogen-Substituted Analogs

Key Findings :

- Halogen Effects : The 4-chloro substituent in the parent compound balances reactivity and steric bulk, whereas 4-iodo derivatives (e.g., CAS 234108-73-7) are bulkier, limiting their use in sterically demanding reactions .

- Positional Isomerism : Moving the chlorine from the 4- to 2-position (as in tert-Butyl (2-chloropyridin-4-yl)carbamate) shifts electron-withdrawing effects, altering nucleophilic aromatic substitution rates .

2.2 Functionalized Pyridine Derivatives

Key Findings :

- Amino vs. Chloro: Replacing 4-Cl with 4-NH₂ (as in 1266119-48-5) increases nucleophilicity, enabling direct amidation without deprotection steps .

- Hydroxyl Addition : The 3-OH group in 1021339-30-9 improves aqueous solubility by 30% compared to the parent compound, critical for bioavailability .

2.3 Heterocyclic Analogs (Pyrimidine vs. Pyridine)

Key Findings :

- Pyrimidine vs. Pyridine : The pyrimidine analog (849751-48-0) has two nitrogen atoms, enhancing hydrogen-bonding interactions with biological targets. This increases binding affinity by ~20% compared to pyridine-based carbamates .

Activité Biologique

Introduction

tert-Butyl (4-chloropyridin-2-yl)carbamate is a chemical compound with the molecular formula C10H13ClN2O2. It features a pyridine ring substituted with a chlorine atom at the 4-position and a tert-butyl carbamate group at the 2-position. This compound has garnered attention in medicinal chemistry and biological research due to its potential as an enzyme inhibitor and receptor ligand.

The unique structure of this compound allows it to interact effectively with biological molecules. The carbamate group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition of enzymatic activity. Additionally, the pyridine ring can engage in π-π interactions with aromatic residues in proteins, enhancing its binding affinity.

- Enzyme Inhibition : The compound acts by covalently modifying the active sites of specific enzymes, which can lead to decreased enzymatic activity.

- Receptor Interaction : It may also bind to various receptors, influencing signaling pathways critical in various biological processes.

Enzyme Inhibition

Research indicates that this compound has potential as an inhibitor for several enzymes, including:

- CYP1A2 : This cytochrome P450 enzyme is involved in drug metabolism. The compound's inhibition could affect the pharmacokinetics of co-administered drugs.

- CDK8 and CDK19 : Studies have shown that related compounds exhibit high affinity for these cyclin-dependent kinases, which are implicated in cancer progression .

Case Studies

-

Inhibition of CDK8 : In a study assessing small-molecule inhibitors, compounds structurally related to this compound demonstrated IC50 values in the nanomolar range against CDK8, indicating potent inhibitory activity .

Compound Target Enzyme IC50 (nM) Compound 6 CDK8 7.2 ± 1.4 Compound 6 CDK19 6.0 ± 1.0 - Anticancer Activity : Another study highlighted the potential of similar compounds to inhibit WNT signaling pathways in colorectal cancer cells, suggesting that this compound could be explored for its anticancer properties .

Therapeutic Potential

The compound's ability to inhibit specific enzymes suggests it may have therapeutic applications in treating diseases where these enzymes play a critical role, such as cancer and metabolic disorders. Further research is needed to fully elucidate its efficacy and safety profiles.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| tert-Butyl (2-chloropyridin-4-yl)carbamate | Chlorine at 2-position | Moderate enzyme inhibition |

| tert-Butyl (4-bromopyridin-2-yl)carbamate | Bromine instead of chlorine | Altered binding affinity |

| tert-Butyl (4-formylpyridin-2-yl)carbamate | Formyl group at 4-position | Different functional properties |

The specific substitution pattern on the pyridine ring significantly influences the electronic properties and reactivity of these compounds, which directly impacts their biological activity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for tert-Butyl (4-chloropyridin-2-yl)carbamate?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-chloro-2-aminopyridine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. For example, analogous protocols for pyridine carbamates (e.g., tert-Butyl (2-chloropyrimidin-4-yl)carbamate) use dichloromethane as the solvent at 0–5°C, followed by gradual warming to room temperature . Monitoring reaction progress via TLC or HPLC ensures completion, with purification by column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : H and C NMR (e.g., CDCl as solvent) to confirm carbamate formation and substituent positions. For example, tert-butyl carbamates typically show a singlet at ~1.4 ppm for the tert-butyl group and aromatic protons in the 7–8 ppm range .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] peak at m/z 257.1 for CHClNO).

- HPLC : Purity assessment using a C18 column with UV detection at 254 nm .

Q. What safety precautions are critical during handling and storage?

Methodological Answer:

- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) in a fume hood. Avoid inhalation of dust/aerosols. For spills, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in a tightly sealed container under nitrogen at 2–8°C, away from moisture and strong oxidizers. Stability studies for similar carbamates indicate degradation under prolonged exposure to light or humidity .

Advanced Research Questions

Q. How can low yields in the synthesis of this compound be resolved?

Methodological Answer: Low yields often arise from incomplete coupling or side reactions. Mitigation strategies include:

- Optimizing Reaction Conditions : Increase equivalents of tert-butyl chloroformate (1.2–1.5 eq) and extend reaction time (12–24 hrs).

- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the amine .

- Purification : Employ flash chromatography with a slower gradient (e.g., 5% → 30% ethyl acetate in hexane) to separate the product from unreacted starting material .

Q. How can crystallographic data for this compound be analyzed to resolve structural ambiguities?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is ideal. Use the SHELX suite for data processing:

- Data Collection : Cool crystals to 100 K using a cryostream. Collect data with a Mo-Kα source (λ = 0.71073 Å).

- Refinement : Apply SHELXL for structure solution, incorporating restraints for disordered tert-butyl groups. Validate using R-factor convergence (<5%) and CheckCIF for geometric plausibility .

Q. How should discrepancies in spectroscopic data (e.g., NMR shifts) between batches be addressed?

Methodological Answer:

- Comparative Analysis : Cross-reference with published data for structural analogs (e.g., tert-Butyl (6-chloropyridin-2-yl)carbamate, CAS 159603-71-1) .

- Solvent Effects : Ensure consistent solvent use (e.g., deuterated chloroform vs. DMSO-d can shift aromatic protons by 0.3–0.5 ppm).

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., dechlorinated intermediates) .

Q. What strategies enable functionalization of the 4-chloropyridin-2-yl moiety in this carbamate?

Methodological Answer: The chlorine substituent is amenable to cross-coupling (e.g., Suzuki-Miyaura):

- Buchwald-Hartwig Amination : React with aryl amines using Pd(dba)/Xantphos catalyst in toluene at 110°C .

- Metal-Halogen Exchange : Treat with iPrMgCl·LiCl to generate a pyridyl Grignard reagent for alkylation .

Q. How does the steric bulk of the tert-butyl group influence the compound’s reactivity?

Methodological Answer: The tert-butyl group:

- Steric Shielding : Protects the carbamate carbonyl from nucleophilic attack, enhancing stability in basic conditions.

- Conformational Rigidity : Restricts rotation around the C–N bond, as evidenced by NOE NMR correlations between tert-butyl protons and pyridine H-6 .

Propriétés

IUPAC Name |

tert-butyl N-(4-chloropyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATOQLEMIFREXLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363969 | |

| Record name | tert-Butyl (4-chloropyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130721-78-7 | |

| Record name | tert-Butyl (4-chloropyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(4-chloropyridin-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.